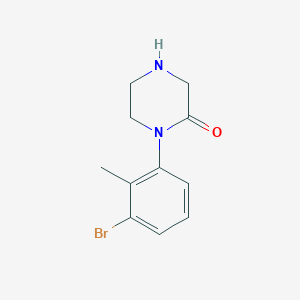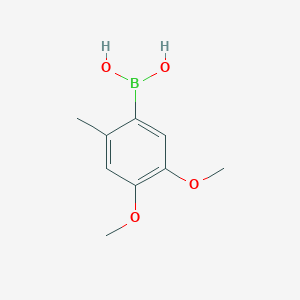
1-(5-Chloropentyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17ClO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the 4th position, and a 5-chloropentyl chain is attached at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,5-dichloropentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropentyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in anhydrous ammonia or DMF.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: Products include 1-(5-aminopentyl)-4-methoxybenzene, 1-(5-thiopentyl)-4-methoxybenzene, and 1-(5-alkoxypentyl)-4-methoxybenzene.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: The major product is 1-(5-chloropentyl)-4-methoxycyclohexane.
Scientific Research Applications
1-(5-Chloropentyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of synthetic cannabinoids.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)-4-methoxybenzene depends on its specific application. In the context of synthetic cannabinoids, the compound may act as an agonist for cannabinoid receptors (CB1 and CB2) in the central and peripheral nervous systems. The interaction with these receptors can modulate various physiological processes, including pain perception, appetite, and mood. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(5-Chloropentyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(5-Chloropentyl)-1H-indole-3-carboxylate: This compound is structurally similar but contains an indole ring instead of a benzene ring.
1-(5-Chloropentyl)-1H-indol-3-yl](4-methylnaphthalen-1-yl)methanone: This compound has a more complex structure with additional aromatic rings.
5-Chloropentyl acetate: This compound has a similar 5-chloropentyl chain but is an ester rather than an ether.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a chloropentyl chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(5-chloropentyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |
InChI Key |
WGXCMVCANJECCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)

![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)




![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
